

High-performance liquid chromatography (HPLC) method for Arnicolide C

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Compound of Interest

Compound Name: ArnicolideC

Cat. No.: B2391175

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An HPLC (High-Performance Liquid Chromatography) method for the quantitative analysis of Arnicolide C, a sesquiterpenoid lactone found in *Centipeda minima*, has been developed and validated. This application note provides a comprehensive protocol for the determination of Arnicolide C in plant extracts and other sample matrices. The method is suitable for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is employed for the analysis of Arnicolide C. The method has been established for the simultaneous measurement of Arnicolide C along with other sesquiterpenoids like arnicolide D, microhelenin C, and brevilin A.^[1]

Table 1: HPLC Instrumentation and Parameters

Parameter	Specification
HPLC System	Agilent 1200 Series or equivalent
Column	SUPERSIL ODS-I (C18), 250 mm x 4.6 mm, 5.0 μ m particle size
Mobile Phase	Isocratic elution with: - 45% Solvent A: 0.1% Formic Acid in Water - 55% Solvent B: Methanol
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Detection	UV-Vis Detector at 224 nm
Injection Volume	10 μ L
Run Time	Approximately 15 minutes

Method Validation Summary

The described HPLC method has been validated according to standard guidelines for linearity, precision, accuracy, and sensitivity. The validation ensures the reliability and robustness of the method for the quantitative determination of Arnicolide C.

Table 2: Summary of Method Validation Parameters

Validation Parameter	Result
Linearity Range	1 - 100 μ g/mL
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	< 2% (for intra-day and inter-day)
Accuracy (% Recovery)	98% - 102%
Limit of Detection (LOD)	Estimated to be in the low ng/mL range
Limit of Quantitation (LOQ)	Estimated to be in the mid-to-high ng/mL range

Experimental Protocols

Standard Solution Preparation

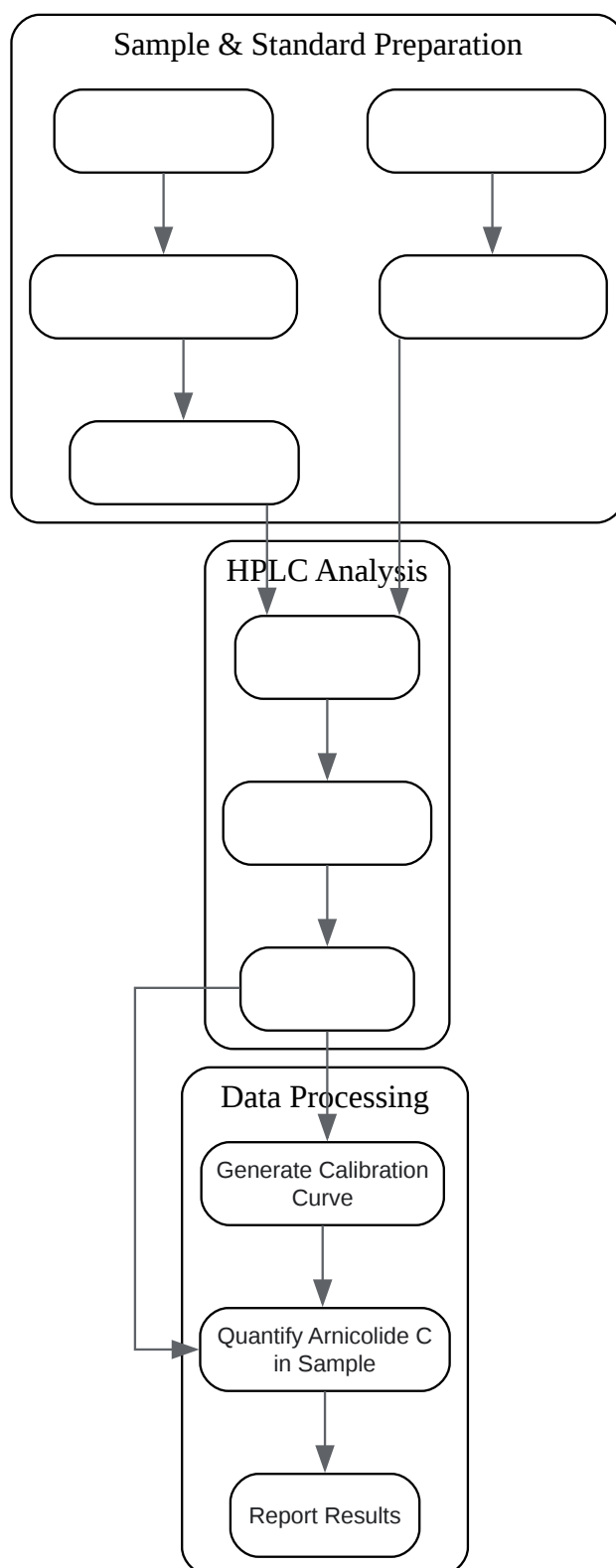
- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Arnicolide C reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of the calibration curve.

Sample Preparation (from *Centipeda minima*)

- **Extraction:** Weigh 1.0 g of powdered, dried *Centipeda minima* plant material. Transfer to a flask and add 50 mL of methanol.
- **Sonication:** Sonicate the mixture for 30 minutes in an ultrasonic bath.
- **Shaking:** Agitate the mixture on a mechanical shaker for 1 hour.
- **Filtration:** Filter the extract through a Whatman No. 1 filter paper.
- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
- **Final Sample Solution:** Accurately weigh a portion of the crude extract and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of Arnicolide C.

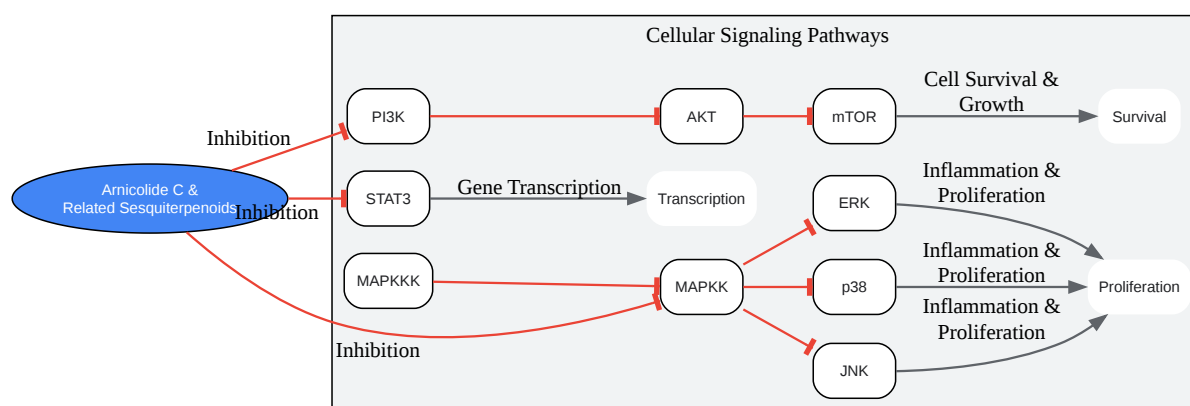


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Figure 1. Experimental workflow for the HPLC analysis of Arnicolide C.

Signaling Pathway of Arnicolide C and Related Compounds

Arnicolide C and other sesquiterpenoid lactones from *Centipeda minima*, such as Arnicolide D, have been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways. Arnicolide C can inhibit the MAPK signaling pathway, while the structurally similar Arnicolide D has been found to inhibit the PI3K/AKT/mTOR and STAT3 pathways.[2][3]



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Figure 2. Inhibition of MAPK, PI3K/AKT, and STAT3 pathways by Arnicolide C.

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